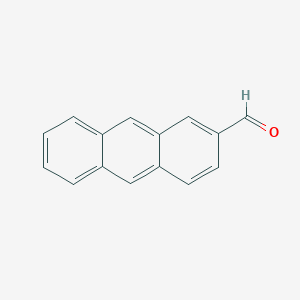

Anthracene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

anthracene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEMRXSTATUWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364839 | |

| Record name | 2-anthracenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2143-81-9 | |

| Record name | 2-anthracenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Anthracene-2-carbaldehyde molecular weight and formula

An In-depth Technical Guide to Anthracene-2-carbaldehyde: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 2143-81-9), a key chemical intermediate for researchers in materials science and drug development. We will delve into its fundamental properties, explore the nuanced challenges of its synthesis, and highlight its field-proven applications, grounding all claims in verifiable literature.

Core Molecular and Physicochemical Properties

This compound is an aromatic aldehyde built upon the tricyclic anthracene core. Unlike its more common isomer, anthracene-9-carbaldehyde, the placement of the formyl group at the 2-position (the β-position) imparts distinct steric and electronic characteristics that make it a valuable, specific building block. The fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₀O | [1][2][3][4] |

| Molecular Weight | 206.24 g/mol | [1][2][3][4] |

| CAS Number | 2143-81-9 | [1][2][3][5] |

| Appearance | Yellow solid (inferred from isomers) | [6] |

| Melting Point | 209 °C | [3] |

| Solubility | Insoluble in water; Soluble in common organic solvents such as chloroform, toluene, and acetone. | [6][7] |

| Computed XLogP3 | 4.2 | [4] |

| Topological Polar Surface Area | 17.1 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

Synthesis and Mechanistic Considerations: The Challenge of 2-Substitution

The synthesis of this compound is not as straightforward as its 9-isomer counterpart. This difficulty is rooted in the fundamental electronic properties of the anthracene nucleus.

The Principle of Regioselectivity in Anthracene Formylation

Electrophilic substitution reactions on anthracene, such as the Vilsmeier-Haack formylation, overwhelmingly favor substitution at the 9-position (the γ-position). The rationale is the superior stability of the carbocation intermediate (sigma complex) formed during the reaction.

-

Attack at C-9: The positive charge can be delocalized across two intact benzene rings, preserving a significant amount of aromatic stabilization energy.[8]

-

Attack at C-1 or C-2: The intermediate retains only a single naphthalene unit, resulting in a greater loss of resonance energy and thus a higher activation energy barrier.[8]

A typical Vilsmeier-Haack protocol for the synthesis of the 9-isomer, which exemplifies this principle, involves reacting anthracene with a formylating agent like N-methylformanilide and phosphorus oxychloride.[9] While highly efficient for producing anthracene-9-carbaldehyde, this method is unsuitable for the direct synthesis of the 2-isomer.

A Plausible Multi-Step Synthesis of this compound

To overcome the inherent regioselectivity of anthracene, a multi-step approach starting from an already 2-substituted precursor is required.[10][11][12] A viable pathway, referenced in literature for the synthesis of related ligands, begins with 2-bromoanthracene.[13]

Proposed Experimental Protocol:

-

Lithiation: Dissolve 2-bromoanthracene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.

-

Halogen-Metal Exchange: Add n-butyllithium (1.1 eq) dropwise, maintaining the low temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. This step generates the highly reactive 2-lithioanthracene intermediate.

-

Formylation (Electrophilic Quench): Introduce anhydrous N,N-dimethylformamide (DMF) (1.5 eq) to the solution. The nucleophilic 2-lithioanthracene attacks the electrophilic carbonyl carbon of DMF.

-

Aqueous Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

This self-validating protocol relies on the established principles of halogen-metal exchange to direct the functionalization to the desired 2-position, bypassing the regioselectivity constraints of direct electrophilic substitution.

Caption: Proposed multi-step synthesis workflow for this compound.

Anticipated Spectroscopic Characterization

While experimental spectra for this compound are not widely available in public databases, its structure can be unequivocally confirmed by standard spectroscopic methods. The expected features are outlined below.

-

¹H NMR: The spectrum would be characterized by a highly deshielded singlet for the aldehyde proton, anticipated around δ 10.0 ppm. The aromatic region (δ 7.5-9.0 ppm) would display a complex pattern of doublets and triplets corresponding to the nine distinct aromatic protons.

-

¹³C NMR: A signal for the carbonyl carbon is expected in the far downfield region, typically around δ 190-193 ppm. The spectrum would also show 14 distinct signals for the aromatic carbons of the anthracene core.

-

Infrared (IR) Spectroscopy: The most prominent feature would be a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde, expected in the range of 1690-1710 cm⁻¹. Additional bands for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (approx. 1450-1600 cm⁻¹) would also be present.

-

UV-Visible Spectroscopy: The spectrum in a solvent like cyclohexane or chloroform would be dominated by the characteristic fine-structured vibronic absorption bands of the anthracene π-system, typically appearing between 300 and 380 nm. The aldehyde substituent may induce a slight bathochromic (red) shift compared to unsubstituted anthracene.

Reactivity and Field-Proven Applications

This compound is a versatile intermediate whose reactivity is centered on its aldehyde functional group and the extended π-system of the anthracene core.

Organic Semiconductor Development

A significant application of this molecule is in the synthesis of novel organic semiconductors for Organic Thin-Film Transistors (OTFTs). Researchers have used this compound as a key building block, reacting it with thiophene derivatives via McMurry coupling to create asymmetric anthracene-thiophene hybrid molecules. These materials exhibit high thermal stability and oxidation potentials, leading to OTFTs with promising hole-field effect mobilities.[14][15][16] The 2-substitution pattern is critical for creating specific, linear-like molecular geometries conducive to efficient charge transport in the solid state.

Caption: Use of this compound in synthesizing OTFT materials.

Precursor for Anticancer Agents

In medicinal chemistry, this compound has been employed as a precursor in the synthesis of novel organoplatinum(II) complexes. These complexes are being investigated for their potential as anticancer and antivascular agents.[13] The synthesis involves converting the aldehyde to an amine via reductive amination, which then acts as a ligand for cyclometalation with a platinum center. The extended aromaticity of the anthracene ligand is hypothesized to influence the compound's intracellular accumulation and DNA interaction, which are key to its cytotoxic activity.[13]

Safe Handling and Storage Protocol

As with all polycyclic aromatic hydrocarbons and their derivatives, proper safety precautions are mandatory.

Hazard Assessment: Based on data for the anthracene class of compounds, this compound should be considered a hazardous substance. Key risks include:

Recommended Handling Protocol:

-

Engineering Controls: All handling of solid material and solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.[19]

-

Body Protection: A standard laboratory coat is required.

-

-

Work Practices: Avoid generating dust.[19] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Spill Management: In case of a spill, cordon off the area. For small spills, gently sweep up the solid material, avoiding dust creation, and place it in a sealed container for hazardous waste disposal.[20]

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[19]

Conclusion

This compound is a high-value chemical intermediate whose utility lies in the specific placement of its reactive aldehyde group on the anthracene framework. While its synthesis presents a greater challenge than that of its 9-isomer due to the principles of electrophilic substitution, multi-step strategies provide reliable access. Its demonstrated use as a precursor to advanced semiconductor materials and potential anticancer agents underscores its importance to the research and development community. Adherence to strict safety protocols is essential when handling this potent and versatile compound.

References

-

BOC Sciences. (n.d.). CAS No.2143-81-9, 2-ANTHRACENECARBALDEHYDE Suppliers. Retrieved from LookChem. [Link]

-

Gyan Sanchay. (n.d.). ANTHRACENE Methods of Preparation 1. Haworth synthesis. Retrieved from Gyan Sanchay. [Link]

-

Hwang, M. J., et al. (2012). A First Synthesis and Physical Properties of Asymmetric Anthracenes-Thiophenes Bridged with Ethyl.... Bulletin of the Korean Chemical Society. Retrieved from ResearchGate. [Link]

-

Nielsen, C. B., et al. (2020). Double Ring-Closing Approach for the Synthesis of 2,3,6,7-Substituted Anthracene Derivatives. ChemRxiv. [Link]

-

Sciencemadness Wiki. (2023). Anthracene. Retrieved from Sciencemadness Wiki. [Link]

-

Fieser, L. F., et al. (1940). 9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE. Organic Syntheses, 20, 11. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Anthracenecarbaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Anthracene-9-carbaldehyde. Retrieved from Wikipedia. [Link]

- Google Patents. (n.d.). CN110937988A - One-step process for preparing 2-alkyl anthraquinone.

-

Baria, B. (2022, April 8). Synthesis of Anthracene || 7 Methods. YouTube. [Link]

-

LibreTexts Chemistry. (2019). 9.10: An Introduction to Multiple Step Synthesis. Retrieved from LibreTexts. [Link]

-

de Oliveira, K. T., et al. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 17, 1836–1871. [Link]

-

Lorenzo, J., et al. (2016). Exploring the Influence of the Aromaticity on the Anticancer and Antivascular Activities of Organoplatinum(II) Complexes. Chemistry – A European Journal, 22(45), 16250-16262. [Link]

-

Jakle, K. (2023, June 8). Multi-Step Synthesis 1: An Introduction. YouTube. [Link]

-

Reddit. (2020). Wittig Reaction: Synthesis of trans-9-(2-phenylethenyl) antracene TLC Analysis. r/OrganicChemistry. [Link]

-

Lee, S.-G., et al. (2012). Synthesis and Physical Properties of Decylbithiophene End-Capped Oligomers Based on Naphthalene, Anthracene and Benzo[1,2-b:4,5-b']dithiophene. Retrieved from ResearchGate. [Link]

-

Cheméo. (n.d.). Chemical Properties of 9-Anthracenecarboxaldehyde (CAS 642-31-9). Retrieved from Cheméo. [Link]

-

Adesida, G. A., & Adesogan, E. K. (1972). Oruwal, a Novel Dihydroanthraquinone Pigment from Morinda lucida Benth. J.C.S. Chem. Comm., 405. [Link]

-

ResearchGate. (n.d.). UV-vis absorption and photoluminescence (PL) spectra of BONVB, BDNVB and BDDNVB in CHCl3 solution and the thin film. Retrieved from ResearchGate. [Link]

-

ChemSrc. (n.d.). 9-Anthraldehyde | CAS#:642-31-9. Retrieved from ChemSrc. [Link]

-

Scribd. (n.d.). Desiccant Efficiency in Solvent Drying | PDF. Retrieved from Scribd. [Link]

-

Scribd. (n.d.). Che Menu | PDF. Retrieved from Scribd. [Link]

Sources

- 1. 2143-81-9|this compound| Ambeed [ambeed.com]

- 2. chemscene.com [chemscene.com]

- 3. biosynth.com [biosynth.com]

- 4. 2-Anthracenecarbaldehyde | C15H10O | CID 1712354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-ANTHRACENECARBALDEHYDE | 2143-81-9 [chemicalbook.com]

- 6. Anthracene-9-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. Anthracene - Sciencemadness Wiki [sciencemadness.org]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. ac1.hhu.de [ac1.hhu.de]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. geneseo.edu [geneseo.edu]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. fishersci.com [fishersci.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Photophysical Properties of Anthracene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthracene-2-carbaldehyde, a derivative of the polycyclic aromatic hydrocarbon anthracene, possesses a unique set of photophysical properties stemming from its extended π-conjugated system and the electron-withdrawing nature of the aldehyde group. This guide provides a comprehensive exploration of these properties, including its electronic absorption and emission characteristics, fluorescence quantum yield, and the influence of the solvent environment. We delve into the theoretical underpinnings of its photophysical behavior, detailing the experimental methodologies for its characterization. Furthermore, this document explores the practical applications of this compound as a versatile building block in the synthesis of advanced materials and as a fluorescent probe in chemical sensing, offering valuable insights for researchers and professionals in drug development and materials science.

Introduction: The Intriguing Photophysics of Aromatic Aldehydes

Aromatic aldehydes, a class of organic compounds characterized by a formyl group attached to an aromatic ring, exhibit a rich and complex photophysical behavior. The interplay between the π-system of the aromatic core and the n- and π-orbitals of the carbonyl group governs their electronic transitions and subsequent de-excitation pathways. Anthracene, with its three fused benzene rings, provides an extensive π-electron system, and the introduction of a carbaldehyde group at the 2-position significantly perturbs its electronic structure, leading to distinct photophysical characteristics compared to the parent anthracene molecule.

The aldehyde substituent acts as an electron-withdrawing group, which can lead to the emergence of intramolecular charge transfer (ICT) character in the excited state. This ICT nature makes the photophysical properties of this compound highly sensitive to its local environment, a phenomenon known as solvatochromism. Understanding these properties is paramount for its application in developing sensors, probes, and novel materials with tailored optical responses.

Electronic Absorption and Emission Properties

The electronic absorption and emission spectra of a molecule provide fundamental insights into its electronic structure and the energy differences between its ground and excited states.

Absorption Spectroscopy: Probing the Ground State

The absorption of ultraviolet-visible (UV-Vis) light by this compound promotes electrons from the ground electronic state (S₀) to higher energy excited singlet states (S₁, S₂, etc.). The absorption spectrum is characterized by distinct bands corresponding to these electronic transitions. The most prominent transitions are typically π → π* transitions associated with the anthracene core and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen.

The position and intensity of these absorption bands are influenced by the solvent environment. In nonpolar solvents, the spectrum often exhibits well-resolved vibronic structures, characteristic of the anthracene moiety. As the solvent polarity increases, these bands may broaden and shift, indicating interactions between the solute and solvent molecules.

Fluorescence Spectroscopy: De-excitation and Emission

Following excitation to a higher electronic state, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁). From this state, it can return to the ground state through several pathways, one of which is the emission of a photon, a process known as fluorescence.

The fluorescence spectrum of this compound is typically a mirror image of its absorption spectrum and is red-shifted to lower energy (longer wavelength) due to energy loss through vibrational relaxation in the excited state. The shape, intensity, and position of the emission band are also highly dependent on the solvent polarity, a hallmark of its solvatochromic nature.

Quantitative Photophysical Parameters

To fully characterize the photophysical behavior of this compound, several key quantitative parameters are determined.

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law. For anthracene, a representative molar extinction coefficient is 9,700 cm⁻¹/M at 356.2 nm in cyclohexane[1]. The introduction of the carbaldehyde group is expected to influence this value.

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of unsubstituted anthracene in cyclohexane is 0.36[1]. The presence of the aldehyde group, which can introduce non-radiative decay pathways, often leads to a lower quantum yield compared to the parent hydrocarbon.

Fluorescence Lifetime (τf)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is a crucial parameter for understanding the dynamics of the excited state and its interactions with the environment.

Solvatochromism: The Influence of the Environment

The sensitivity of the absorption and emission spectra of this compound to the solvent polarity is a direct consequence of changes in the dipole moment of the molecule upon electronic transition. The electron-withdrawing aldehyde group can induce a greater change in dipole moment between the ground and excited states, leading to more pronounced solvatochromic shifts compared to unsubstituted anthracene.

In polar solvents, the excited state with its larger dipole moment is stabilized to a greater extent than the ground state, resulting in a red shift (bathochromic shift) of the emission maximum. This phenomenon can be rationalized using the Lippert-Mataga equation, which correlates the Stokes shift with the solvent polarity. This pronounced solvatochromism makes this compound a potential candidate for use as a fluorescent probe to characterize the polarity of microenvironments.

Theoretical Considerations: Understanding the Electronic Transitions

The photophysical properties of this compound can be further understood through quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for modeling the electronic structure and predicting the absorption and emission spectra of molecules.

These calculations can provide insights into the nature of the electronic transitions, the energies of the frontier molecular orbitals (HOMO and LUMO), and the change in dipole moment upon excitation. This theoretical framework complements experimental findings and aids in the rational design of new molecules with desired photophysical properties.

Experimental Methodologies

The characterization of the photophysical properties of this compound involves a suite of spectroscopic techniques.

Steady-State Absorption and Fluorescence Spectroscopy

-

Protocol for Absorption Spectroscopy:

-

Prepare a dilute solution of this compound in the solvent of interest. The concentration should be adjusted to have an absorbance in the range of 0.1 to 1 at the wavelength of maximum absorption (λ_max).

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

-

Protocol for Fluorescence Spectroscopy:

-

Prepare a very dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

-

Use a spectrofluorometer.

-

Set the excitation wavelength (λ_ex) at or near the absorption maximum.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The fluorescence quantum yield (Φf) is typically determined by a relative method, using a well-characterized standard with a known quantum yield.

-

Time-Resolved Fluorescence Spectroscopy

-

Protocol for Fluorescence Lifetime Measurement:

-

Time-Correlated Single Photon Counting (TCSPC) is the most common technique.

-

A pulsed light source (e.g., a picosecond laser diode or a flash lamp) excites the sample.

-

A sensitive detector measures the arrival time of individual fluorescence photons relative to the excitation pulse.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

-

The decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τf).

-

Applications of this compound

The unique photophysical properties of this compound make it a valuable molecule in various scientific and technological fields.

Building Block in Organic Synthesis

The aldehyde functionality of this compound serves as a versatile reactive handle for a wide range of organic reactions, including Wittig reactions, condensation reactions, and the formation of Schiff bases. This allows for its incorporation into larger, more complex molecular architectures, leading to the synthesis of novel dyes, polymers, and functional materials with tailored optical and electronic properties. For instance, it can be used as a precursor in the synthesis of fluorescent probes and organic semiconductors.

Fluorescent Probes and Sensors

The sensitivity of its fluorescence to the local environment makes this compound and its derivatives promising candidates for the development of fluorescent probes. These probes can be designed to detect specific analytes, such as metal ions, through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). For example, a probe based on a related anthracene-thiophene structure has been shown to selectively detect chromium (III) ions[2].

Conclusion

This compound is a fascinating molecule with a rich photophysical profile governed by the interplay of its extended aromatic system and the electronic nature of the aldehyde substituent. Its solvatochromic behavior, coupled with its synthetic accessibility, positions it as a valuable tool for both fundamental research and practical applications. From serving as a foundational building block in the creation of novel materials to its potential as a sensitive fluorescent probe, the study of this compound continues to offer exciting opportunities for innovation in chemistry, materials science, and drug development. Further exploration of its photophysical properties in diverse environments and its incorporation into more complex systems will undoubtedly unlock new functionalities and applications.

Visualizations

Sources

An In-depth Technical Guide to the Crystal Structure of Anthracene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of Crystalline Anthracene Scaffolds

Anthracene and its derivatives are a cornerstone of modern chemistry, with applications spanning from organic light-emitting diodes (OLEDs) to fluorescent probes and pharmaceutical agents.[1] The extended π-conjugated system of the anthracene core imparts unique photophysical properties, while functionalization allows for the fine-tuning of these characteristics and the introduction of specific intermolecular interactions.[2] The aldehyde group, in particular, is a versatile functional handle for synthesizing more complex molecules, such as Schiff bases, which have a wide range of biological activities.[3][4]

Understanding the crystal structure is paramount. The manner in which molecules pack in the solid state governs the bulk properties of the material. For drug development professionals, polymorphism—the ability of a compound to exist in multiple crystalline forms—can have profound implications for a drug's performance. For materials scientists, controlling the crystal packing, especially the degree of π-π overlap between anthracene moieties, is key to optimizing charge mobility in organic semiconductors.[5] This guide focuses on Anthracene-2-carbaldehyde, providing the foundational knowledge necessary to appreciate how its solid-state architecture influences its potential applications.

Synthesis and Crystal Growth

A robust understanding of a molecule's crystal structure begins with its synthesis and the subsequent growth of high-quality single crystals suitable for diffraction experiments.

Synthesis of this compound

The formylation of anthracene is a common method for producing anthracene aldehydes. While the Vilsmeier-Haack reaction is a well-established method for producing 9-anthraldehyde from anthracene using reagents like N-methylformanilide and phosphorus oxychloride, the synthesis of the 2-isomer requires different strategies to achieve the desired regioselectivity.[1][6][7] Alternative synthetic routes may involve the oxidation of 2-methylanthracene or the formylation of a suitably protected anthracene precursor.

Protocol for Single Crystal Growth

Obtaining crystals of sufficient size and quality for single-crystal X-ray diffraction (SC-XRD) is often the most challenging step. The ideal crystal should be between 30 and 300 microns, optically clear, and free of fractures. For a molecule like this compound, a slow evaporation technique from a suitable solvent or solvent system is a primary method to explore.

Step-by-Step Experimental Protocol:

-

Solvent Screening: Begin by testing the solubility of purified this compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, ethanol, acetonitrile). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in a chosen solvent (or a binary solvent mixture) by gentle heating and stirring in a clean vial. Ensure all solid material is dissolved.

-

Slow Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once well-formed crystals appear, carefully extract them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals gently with a small amount of cold solvent and allow them to dry.

Causality: The principle behind this method is that as the solvent slowly evaporates, the solution becomes supersaturated, forcing the molecules to self-assemble into a highly ordered, low-energy crystalline lattice. The slow rate is crucial to prevent rapid precipitation, which typically leads to amorphous solids or poorly-ordered microcrystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional structure of a molecule.[8][9] It provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[10]

The workflow for SC-XRD analysis is a multi-stage process, as illustrated below.

Caption: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Anticipated Crystal Structure and Intermolecular Interactions

Based on the known structures of similar anthracene derivatives and aromatic aldehydes, we can predict the key structural features of this compound.[11]

Molecular Geometry

The anthracene core is expected to be largely planar, a characteristic feature of polycyclic aromatic hydrocarbons. The aldehyde group (-CHO) attached at the 2-position will likely be coplanar with the anthracene ring system to maximize π-conjugation. Minor deviations from planarity may occur due to packing forces in the crystal lattice.

Crystal Packing and Supramolecular Assembly

The solid-state architecture will be dominated by a combination of weak, non-covalent interactions.

-

π-π Stacking: A hallmark of aromatic systems, the planar anthracene rings are expected to stack in a face-to-face or, more commonly, an offset (herringbone) arrangement to minimize electrostatic repulsion.[5] The distance between stacked rings is typically in the range of 3.3–3.8 Å. These interactions are fundamental to the electronic properties of the material.

-

C-H···O Hydrogen Bonds: The aldehyde oxygen is a hydrogen bond acceptor, while the aromatic C-H groups act as weak hydrogen bond donors. These C-H···O interactions are expected to play a significant role in linking the molecules into a three-dimensional network.

-

C-H···π Interactions: The hydrogen atoms on the periphery of one molecule can interact favorably with the electron-rich π-cloud of an adjacent anthracene ring.[5]

These interactions collectively guide the formation of the final 3D supramolecular architecture.

Caption: Key intermolecular interactions expected in the crystal lattice of this compound.

Hirshfeld Surface Analysis

To quantitatively explore the intermolecular interactions responsible for crystal packing, Hirshfeld surface analysis is an invaluable computational tool.[12][13] This method maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of different types of intermolecular contacts.[14] A crystallographic information file (.cif) is used to generate 3D molecular surface contours and 2D fingerprint plots, which provide a percentage contribution of each type of interaction (e.g., H···H, C···H, O···H) to the overall crystal packing.[13][15]

Implications for Drug Development and Materials Science

A detailed crystallographic model of this compound provides actionable insights:

-

For Drug Development: The identified intermolecular interactions and packing motif can be used to predict the compound's solubility and dissolution rate. Understanding the potential for polymorphism is critical for ensuring consistent API performance and meeting regulatory requirements. The structure can also inform the design of co-crystals to enhance pharmaceutical properties.

-

For Materials Science: The degree of π-π overlap directly influences charge carrier mobility, a key parameter for organic semiconductors. By understanding the crystal packing, researchers can devise strategies—such as modifying substituents or changing crystallization conditions—to engineer materials with desired electronic and photophysical properties for applications in devices like OLEDs and organic field-effect transistors (OFETs).

Conclusion

While a public crystal structure for this compound remains to be reported, this guide has established a robust framework for its prediction and analysis. By leveraging established protocols for synthesis and crystallization, the principles of single-crystal X-ray diffraction, and predictive models for intermolecular interactions, researchers are well-equipped to undertake a definitive structural elucidation. The resulting crystallographic data will be invaluable, providing the atomic-level blueprint needed to unlock the full potential of this versatile anthracene derivative in both medicinal chemistry and materials science.

References

-

ResearchGate. (2024). Synthesis and Crystal Structure Analysis of Some Aromatic Imines of Syringaldehyde. Retrieved from ResearchGate. [Link]

-

American Chemical Society. (2021). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt Obtained from Benzylamine and an Acidic Component. ACS Omega. [Link]

-

MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved from MDPI website. [Link]

-

European Journal of Chemistry. (2025). Synthesis, crystal structure, and Hirshfeld surface analysis of a cubane-type tetranuclear polyoxotitanate cluster. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. PubMed Central. [Link]

-

MDPI. (n.d.). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Retrieved from MDPI website. [Link]

-

ResearchGate. (n.d.). The π⋯π stacking interactions between the anthracene moieties in 3. Retrieved from ResearchGate. [Link]

-

MDPI. (n.d.). Synthesis and Structural Studies of Two New Anthracene Derivatives. Retrieved from MDPI website. [Link]

-

National Center for Biotechnology Information. (n.d.). 9-Anthracenecarboxaldehyde. PubChem. [Link]

-

Royal Society of Chemistry. (2025). Strengthening C–H⋯π intermolecular interactions induces emission enhancement of anthracene derivatives under high pressure. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). [Link]

-

Royal Society of Chemistry. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1 H -imidazole derivatives as environmentally sensitive fluorophores. RSC Advances. [Link]

-

National Institute of Standards and Technology. (n.d.). 9-Anthracenecarboxaldehyde. NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.). Process for preparing 9-anthracenecarbaldehyes.

-

American Chemical Society. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

-

Organic Syntheses. (n.d.). 9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE. [Link]

-

American Chemical Society. (2026). Self-Assembly of Chiral Metal–Organic Helicates and Enhancement of Chiroptical Properties via Subcomponent Modulation. Inorganic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Hydroxythis compound. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Microcrystal Electron Diffraction of Small Molecules. PubMed Central. [Link]

-

A-Star Research. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from A-Star Research website. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. 9-蒽甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 9-Anthraldehyde | 642-31-9 [chemicalbook.com]

- 5. Strengthening C–H⋯π intermolecular interactions induces emission enhancement of anthracene derivatives under high pressure - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. US6084134A - Process for preparing 9-anthracenecarbaldehyes - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rigaku.com [rigaku.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Synthesis and Structural Studies of Two New Anthracene Derivatives [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, crystal structure, and Hirshfeld surface analysis of a cubane-type tetranuclear polyoxotitanate cluster | European Journal of Chemistry [eurjchem.com]

A Comprehensive Technical Guide to the Regioselective Synthesis of Anthracene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthracene-2-carbaldehyde is a pivotal intermediate in the synthesis of advanced organic materials and pharmaceutical agents. Its unique photophysical properties and reactivity make it a valuable scaffold in medicinal chemistry and materials science. This guide provides an in-depth exploration of the regioselective synthesis of this compound, focusing on a robust and reproducible two-step methodology. We will delve into the mechanistic intricacies of each step, providing detailed experimental protocols and a comparative analysis of synthetic strategies. This document is intended to serve as a practical resource for researchers aiming to synthesize this important molecule with high purity and yield.

Introduction

Anthracene and its derivatives have long captured the attention of chemists due to their fascinating electronic and photophysical properties stemming from their extended π-conjugated system.[1] These compounds are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes for biological imaging.[1][2] In the realm of drug development, the anthracene scaffold is found in a variety of bioactive molecules, including anticancer agents.[3]

The functionalization of the anthracene core at specific positions is crucial for tuning its properties and for its subsequent elaboration into more complex structures. This compound, in particular, is a highly sought-after building block due to the strategic location of the aldehyde group, which allows for a wide range of chemical transformations. However, the regioselective synthesis of this isomer presents a significant challenge due to the multiple reactive sites on the anthracene nucleus. The 9- and 10-positions are the most electronically activated and sterically accessible, making them the preferred sites for electrophilic substitution.[4] This guide will focus on a reliable synthetic route that overcomes this inherent reactivity pattern to selectively introduce a formyl group at the C2 position.

Strategic Approach to C2-Formylation: A Two-Step Synthesis

Direct formylation of anthracene, for instance through the Vilsmeier-Haack reaction, overwhelmingly yields the 9-formylanthracene derivative.[4] Therefore, an indirect, two-step approach is the most effective strategy for the regioselective synthesis of this compound. This method involves:

-

Regioselective Friedel-Crafts Acylation: Introduction of an acetyl group at the C2 position of anthracene.

-

Oxidation of the Acetyl Group: Conversion of the 2-acetylanthracene intermediate to the desired this compound.

This strategy hinges on precise control of the regioselectivity in the initial acylation step, followed by a clean and efficient oxidation.

Part 1: Regioselective Friedel-Crafts Acylation of Anthracene

The Friedel-Crafts acylation is a classic and versatile method for introducing acyl groups onto aromatic rings.[5] The regiochemical outcome of this reaction on anthracene is highly dependent on the choice of solvent. While solvents like ethylene chloride lead to the 1-acetylated product, the use of nitrobenzene as the solvent directs the acylation to the 2-position.[3][6]

The Role of the Solvent in Directing Regioselectivity

The preference for 2-acylation in nitrobenzene can be attributed to a combination of steric and electronic factors, as well as the thermodynamics of the reaction. It is proposed that the reaction in nitrobenzene favors the thermodynamically more stable 2-substituted product.[7] The initial kinetically favored attack at the 9-position can lead to a reversible process, and under the reaction conditions in nitrobenzene, the acyl group can migrate to the more stable 2-position.[6]

Experimental Protocol: Synthesis of 2-Acetylanthracene

This protocol is based on established literature procedures for the regioselective acylation of anthracene.[6][8]

Materials:

-

Anthracene

-

Acetyl chloride (AcCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Methanol

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend anthracene (1.0 eq) in anhydrous nitrobenzene.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add anhydrous aluminum chloride (2.0 eq) to the stirred suspension.

-

To this mixture, add acetyl chloride (1.1 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer (nitrobenzene) and wash it successively with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the nitrobenzene by vacuum distillation.

-

The crude 2-acetylanthracene can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a crystalline solid.

| Parameter | Value | Reference |

| Typical Yield | 60-70% | [6] |

| Melting Point | 188-190 °C | [8] |

Part 2: Oxidation of 2-Acetylanthracene to this compound

The conversion of the acetyl group to a carbaldehyde is achieved through oxidation. A highly effective method for this transformation is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent.[1][6] This reaction proceeds via the oxidation of the α-methyl group of the ketone to a glyoxal intermediate, which can then be converted to the desired aldehyde.[1]

Mechanism of the Riley Oxidation

The Riley oxidation of a methyl ketone involves the following key steps:[1]

-

Enolization: The ketone tautomerizes to its enol form.

-

Electrophilic Attack: The enol attacks the electrophilic selenium center of SeO₂.

-

Rearrangement and Elimination: A series of rearrangements and elimination of water and elemental selenium leads to the formation of a 1,2-dicarbonyl compound (a glyoxal).

The resulting 2-anthracenylglyoxal can then be selectively deformylated to yield this compound. In some cases, the glyoxal hydrate is isolated and then converted to the aldehyde.

Experimental Protocol: Synthesis of this compound via Riley Oxidation

This protocol is adapted from established procedures for the selenium dioxide oxidation of aryl methyl ketones.[6][9]

Materials:

-

2-Acetylanthracene

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetylanthracene (1.0 eq) in a mixture of dioxane and a small amount of water.

-

Add selenium dioxide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux with stirring for 4-6 hours. The formation of a black precipitate of elemental selenium will be observed.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Filter off the precipitated selenium and wash it with a small amount of dioxane.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product, which may be the glyoxal or its hydrate, is then subjected to hydrolysis. This can often be achieved by heating the crude product in water or a mixture of an organic solvent and water.

-

The resulting this compound is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The final product can be purified by column chromatography on silica gel or by recrystallization.

| Parameter | Value | Reference |

| Typical Yield | 40-70% | [9] |

| Melting Point | 154-156 °C | [10] |

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the anthracene core and a distinct singlet for the aldehyde proton in the downfield region (around 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the anthracene framework and a signal for the carbonyl carbon of the aldehyde group (typically around 190 ppm).

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group (around 1700 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₁₀O, M.W. 206.24 g/mol ).[2]

Visualizing the Synthetic Pathway

The overall synthetic strategy can be visualized as a two-step process, starting from the commercially available anthracene.

Alternative Synthetic Strategies

While the two-step method described is the most common and reliable, other strategies have been explored for the synthesis of substituted anthracenes, which could potentially be adapted for this compound. These include:

-

Protection-Deprotection Strategies: Protecting the highly reactive 9- and 10-positions of anthracene allows for functionalization at other sites. For example, using the photodimer of anthracene to protect the 9,10-positions, followed by acylation and thermal retro-cycloaddition.[11]

-

Building the Anthracene Core: Synthesizing the substituted anthracene ring system from smaller, functionalized precursors through methods like Wittig reactions followed by ring-closing condensation.[3]

These alternative methods are generally more complex and may involve more synthetic steps, making the Friedel-Crafts acylation followed by oxidation the preferred route for its efficiency and practicality.

Conclusion

The regioselective synthesis of this compound is a crucial process for accessing a versatile building block in medicinal chemistry and materials science. The two-step approach, involving a solvent-controlled Friedel-Crafts acylation to produce 2-acetylanthracene, followed by a Riley oxidation, stands out as the most effective and reliable method. This guide has provided a detailed overview of the mechanistic principles, step-by-step experimental protocols, and a comparative context for this important synthesis. By following the procedures outlined and understanding the underlying chemical principles, researchers can confidently and efficiently prepare this compound for their specific applications.

References

-

Riley, H. L.; Morley, J. F.; Friend, N. A. C. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. J. Chem. Soc.1932 , 1875-1883. [Link]

-

Varma, R. S.; Saini, R. K.; Prakash, O. Microwave-assisted selenium dioxide oxidation of aryl methyl ketones to aryl glyoxals. Tetrahedron Lett.1997 , 38(15), 2621-2622. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

de Oliveira, C. S.; Ferreira, S. B.; de Oliveira, V. E. Recent advances in the syntheses of anthracene derivatives. Beilstein J. Org. Chem.2021 , 17, 1986-2029. [Link]

-

Gore, P. H. The Friedel-Crafts Acylation of Anthracene. J. Org. Chem.1957 , 22(2), 135-139. [Link]

-

Bassilios, H. F.; Shawky, M.; Salem, A. Y. Acetylation of anthracene by the Friedel-Crafts reaction using ethylene chloride as the solvent. Recl. Trav. Chim. Pays-Bas1963 , 82(3), 298-302. [Link]

-

PubChem. 2-Acetylanthracene. National Center for Biotechnology Information. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Fieser, L. F.; Hartwell, J. L.; Jones, J. E.; Wood, J. H.; Bost, R. W. 9-Anthraldehyde; 2-Ethoxy-1-Naphthaldehyde. Org. Synth.1940 , 20, 11. [Link]

-

NROChemistry. Riley Oxidation. [Link]

-

NPTEL. Module 1: Oxidation Reactions. [Link]

-

Organic Syntheses. 2-Acetothienone. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Johnson, J. R.; May, G. E. 2-ACETOTHIENONE. Org. Synth.1938 , 18, 1. [Link]

-

Mala'bi, T.; Pogodin, S.; Agranat, I. Regioselective friedel-crafts acetylations of 2-acetylanthracene. Lett. Org. Chem.2015 , 12(5), 324-331. [Link]

-

Gore, P. H.; Hoskins, J. A. The Friedel–Crafts acetylation of anthracene in nitrobenzene solution. J. Chem. Soc. C1967 , 517-519. [Link]

-

Wikipedia. Anthracene-9-carbaldehyde. [Link]

-

Organic Syntheses. 9-ACETYLANTHRACENE. [Link]

-

Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]

-

Halton, B.; Jones, D. W. Mechanochemical Friedel–Crafts acylations. Beilstein J. Org. Chem.2019 , 15, 1347-1354. [Link]

Sources

- 1. Riley oxidation - Wikipedia [en.wikipedia.org]

- 2. Riley Oxidation | NROChemistry [nrochemistry.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. m.youtube.com [m.youtube.com]

- 5. The Friedel–Crafts acetylation of anthracene in nitrobenzene solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Acetylanthracene | C16H12O | CID 5175067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biosynth.com [biosynth.com]

- 11. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Utilizing Anthracene-2-carbaldehyde in Multicomponent Reactions

Introduction: Bridging Aromatic Scaffolds and Molecular Complexity

The anthracene core, a tricyclic aromatic hydrocarbon, represents a privileged scaffold in both materials science and medicinal chemistry. Its extended π-conjugated system imparts unique photophysical properties, including strong fluorescence, making it a desirable building block for organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors.[1] Concurrently, anthracene derivatives have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial properties.[2][3]

Multicomponent reactions (MCRs) are powerful synthetic tools that enable the construction of complex molecules from three or more starting materials in a single, one-pot operation.[1] These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. Classic MCRs, such as the Biginelli and Hantzsch reactions, are cornerstones of heterocyclic chemistry, producing dihydropyrimidinones and dihydropyridines, respectively—scaffolds with profound pharmacological relevance.[1][4]

This guide provides detailed application notes and robust starting protocols for the use of anthracene-2-carbaldehyde as a key building block in Biginelli and Hantzsch multicomponent reactions. We will explore the rationale behind experimental design, address potential challenges, and discuss the promising applications of the resulting anthracene-functionalized heterocyclic compounds.

Core Concepts: The Reactivity of this compound

This compound offers a unique combination of steric and electronic properties. Unlike its more commonly used isomer, anthracene-9-carbaldehyde, the aldehyde functionality at the 2-position is less sterically hindered. This can lead to different reactivity profiles and potentially higher yields in MCRs where steric bulk around the aldehyde can be a limiting factor. The extended aromatic system of the anthracene moiety influences the electronic nature of the aldehyde, and critically, imparts its characteristic fluorescence to the final MCR product. This allows for the direct synthesis of complex, fluorescent heterocyclic molecules in a single step.

Application Protocol 1: Biginelli Synthesis of Fluorescent 4-(Anthracen-2-yl)-3,4-dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester (such as ethyl acantoacetate), and urea or thiourea.[5] This acid-catalyzed reaction is one of the most efficient methods for synthesizing dihydropyrimidinones (DHPMs), a class of compounds known for a wide range of biological activities, including roles as calcium channel blockers and antiviral agents.[1][6] Incorporating the anthracenyl moiety via this compound directly yields DHPMs with intrinsic fluorescent properties.

Causality in Experimental Design

The following protocol is a robust, generalized starting point based on highly efficient, solvent-free conditions that have proven effective for a wide array of aromatic aldehydes.[1]

-

Catalyst: A Lewis acid such as Ytterbium(III) triflate (Yb(OTf)₃) or a simple Brønsted acid is typically used to activate the aldehyde carbonyl group, facilitating nucleophilic attack and driving the reaction forward.[5] Solvent-free conditions are not only environmentally advantageous but can also accelerate reaction rates by increasing reactant concentration.[1]

-

Stoichiometry: A slight excess of the urea and β-ketoester components is often employed to ensure complete consumption of the more valuable aldehyde.

-

Temperature: Heating is required to overcome the activation energy of the condensation steps. A temperature of 90-110 °C is generally sufficient under solvent-free conditions.

-

Purification: The primary challenge with large polyaromatic substrates is often the purification of the final product due to potentially low solubility. Recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or purification via column chromatography are common methods.

Workflow for Biginelli Synthesis

Caption: General workflow for the Biginelli synthesis of anthracene-DHPMs.

Detailed Experimental Protocol (Proposed)

-

Reactant Preparation: In a 25 mL round-bottom flask, combine this compound (1.0 mmol, 206 mg), ethyl acetoacetate (1.2 mmol, 156 mg), urea (1.5 mmol, 90 mg), and Yb(OTf)₃ (0.1 mmol, 62 mg).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath preheated to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 1-2 hours.

-

Workup: Allow the reaction mixture to cool to room temperature. Add 10 mL of hot ethanol and stir the resulting slurry for 10 minutes.

-

Isolation: Cool the mixture in an ice bath. Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

-

Purification: The crude solid can be purified by recrystallization from ethanol or DMF to afford the pure 4-(anthracen-2-yl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy. Determine the melting point.

Biginelli Reaction Mechanism

Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.

Application Protocol 2: Hantzsch Synthesis of Fluorescent 4-(Anthracen-2-yl)-1,4-dihydropyridines

The Hantzsch dihydropyridine synthesis is a four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[7] The resulting 1,4-dihydropyridine (DHP) core is the pharmacophore in several blockbuster drugs, including calcium channel blockers like Nifedipine.[8] Using this compound provides a direct route to novel, fluorescent DHP derivatives with potential applications in both medicine and materials science.

Causality in Experimental Design

-

Reactants: The classic Hantzsch synthesis uses two equivalents of a β-ketoester (e.g., ethyl acetoacetate), one equivalent of the aldehyde, and ammonium acetate, which serves as both the nitrogen source and a mild acidic catalyst.[9]

-

Solvent: Ethanol is a traditional and effective solvent for this reaction, as it readily dissolves the reactants and facilitates the reaction upon heating.

-

Microwave Irradiation: To accelerate the reaction, microwave-assisted synthesis is a highly effective alternative to conventional heating. It often leads to shorter reaction times and higher yields.[10]

-

Post-synthesis Oxidation: Hantzsch 1,4-DHPs can be readily oxidized to their corresponding pyridine derivatives. This is a crucial transformation as the biological and photophysical properties of the pyridine are often distinct from the DHP precursor. This oxidation can be achieved with various reagents, such as nitric acid or ceric ammonium nitrate (CAN).

Detailed Experimental Protocol (Proposed)

-

Reactant Preparation: In a 10 mL microwave reaction vessel, add this compound (1.0 mmol, 206 mg), ethyl acetoacetate (2.0 mmol, 260 mg), and ammonium acetate (1.2 mmol, 92 mg).

-

Reaction: Add 3 mL of ethanol to the vessel, seal it, and place it in a microwave synthesizer. Irradiate the mixture at 120 °C for 15-20 minutes.

-

Workup: After cooling the vessel to room temperature, a solid product will typically precipitate.

-

Isolation: Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield pure diethyl 4-(anthracen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Hantzsch Reaction Mechanism

Caption: Proposed mechanism for the Hantzsch 1,4-dihydropyridine synthesis.

Expected Product Properties and Applications

The incorporation of the anthracene-2-yl moiety into DHPM and DHP scaffolds is expected to yield novel compounds with significant potential in drug discovery and materials science.

| Scaffold | Reactants | Expected Product Structure | Potential Applications |

| Biginelli Product | This compound, Ethyl Acetoacetate, Urea | Ethyl 4-(anthracen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Fluorescent Bio-probes, Anticancer Agents, Antimicrobial Agents[3][6] |

| Hantzsch Product | This compound, Ethyl Acetoacetate, NH₄OAc | Diethyl 4-(anthracen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Calcium Channel Blockers, Fluorescent Materials for OLEDs, NADH Mimics[4][11] |

Photophysical Characteristics

The resulting heterocyclic compounds are expected to retain the characteristic fluorescence of the anthracene core. Key properties to analyze include:

-

Absorption and Emission Spectra: Determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths to understand the electronic transitions.

-

Quantum Yield (Φ): Quantify the efficiency of the fluorescence process. Anthracene derivatives are known for high quantum yields.

-

Solvatochromism: Investigate the effect of solvent polarity on the fluorescence emission, which can provide insights into the charge-transfer character of the excited state and the potential for sensing applications.

Biological Activity Screening

Given the established pharmacological profiles of DHPMs and DHPs, the novel anthracene-containing analogues are prime candidates for biological screening.

-

Anticancer Activity: Many DHPM derivatives exhibit antitumor properties. The synthesized compounds could be tested against various cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer) using MTT or clonogenic assays.[3][11]

-

Antimicrobial Activity: DHPMs have also been reported to have antibacterial and antifungal activity. Screening against pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) would be a valuable assessment.[6]

-

Calcium Channel Modulation: As analogues of drugs like Nifedipine, the Hantzsch products could be evaluated for their activity as calcium channel blockers.

Conclusion

This compound is a valuable and perhaps underutilized building block for the synthesis of complex, functional heterocyclic systems via multicomponent reactions. The Biginelli and Hantzsch reactions offer direct, atom-economical routes to novel dihydropyrimidinones and dihydropyridines that combine the rich pharmacological potential of these scaffolds with the unique photophysical properties of the anthracene core. The protocols and insights provided herein serve as a comprehensive starting point for researchers to explore this promising area of chemical synthesis, with wide-ranging applications from the development of new therapeutic agents to the design of advanced fluorescent materials.

References

- Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances. (2024).

- Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules. (2018).

- Biginelli Reaction. Organic Chemistry Portal. (n.d.).

- Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. Journal of Advanced Pharmaceutical Technology & Research. (2014).

- Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. Bioorganic & Medicinal Chemistry. (2013).

- Synthesis and antitumor activity of anthracene-9-carbaldehyde amino-5-triazole Schiff-bases with side-chain of S-acetic acid. Yao Xue Xue Bao. (2007).

- One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Advances. (2021).

- Crystal structure of 4-(anthracen-9-yl)pyridine.

- Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Current Chemistry Letters. (2020).

- PASSERINI THREE-COMPONENT REACTION OF ANTHRACENE-9-CARBALDEHYDE IN WATER: GREEN SYNTHESIS OF ANTHRACENE- CONTAINING α-ACYLOXYCARBOXAMIDES. Revue Roumaine de Chimie. (2017).

- Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organoc

- Hantzsch pyridine synthesis. ChemTube3D. (n.d.).

- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Chemical Methodologies. (2019).

- Antitumor agents. 2. Bisguanylhydrazones of anthracene-9,10-dicarboxaldehydes. Journal of Medicinal Chemistry. (1979).

- Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Medicinal Chemistry Letters. (2013).

- A Five-Component Biginelli-Diels-Alder Cascade Reaction. Tetrahedron Letters. (2018).

- Hantzsch Dihydropyridine Synthesis. Alfa Chemistry. (n.d.).

- Synthesis of 9-Anthracene-d9-carboxylic acid. BenchChem. (2025).

- Synthetic Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates Induce Apoptosis. Molecules. (2021).

- New Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Benzotriazolium-Based Ionic Liquids under Solvent-Free Conditions. Molecules. (2016).

- Learning from the Hantzsch synthesis.

- Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate synthesis reaction.

- Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real. Molecules. (2014).

- Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone deriv

Sources

- 1. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]

- 2. Antitumor agents. 2. Bisguanylhydrazones of anthracene-9,10-dicarboxaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cajmns.casjournal.org [cajmns.casjournal.org]

- 4. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. grokipedia.com [grokipedia.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. CN101973929A - Synthesis method of 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine - Google Patents [patents.google.com]

- 10. Synthetic Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates Induce Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Derivatization of Anthracene-2-carbaldehyde for Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Anthracene Scaffold as a Versatile Fluorophore

The quest for precise and non-invasive visualization of biological processes at the cellular and subcellular level has driven the development of a vast arsenal of fluorescent probes. Among the privileged structures in a medicinal chemist's toolkit, the anthracene core holds a prominent position.[1] Its rigid, planar, and extensively conjugated π-system endows it with intrinsic fluorescence, making it an ideal building block for crafting sophisticated molecular sensors.[2] Anthracene and its derivatives have been successfully employed in a myriad of applications, from organic light-emitting diodes (OLEDs) to chemosensors for detecting ions and small molecules.[3][4]

This application note focuses on a specific, yet highly versatile, starting material: anthracene-2-carbaldehyde . The strategic placement of the aldehyde group at the 2-position offers a reactive handle for a variety of chemical transformations, allowing for the systematic modulation of the fluorophore's photophysical properties and the introduction of specific functionalities for biological targeting. Through derivatization, the core anthracene structure can be elaborated into probes that exhibit desirable characteristics for bioimaging, such as high quantum yields, large Stokes shifts, and sensitivity to the local microenvironment.

This guide will provide an in-depth exploration of key derivatization strategies for this compound, including detailed synthetic protocols and their application in cellular imaging. We will delve into the underlying principles of probe design and the mechanisms that govern their fluorescent response.

Core Derivatization Strategies

The aldehyde functionality of this compound is a gateway to a diverse range of chemical reactions. By carefully selecting the reaction partners, researchers can tune the electronic properties of the resulting molecule to achieve desired fluorescence characteristics and introduce moieties for recognizing specific biological targets.

Schiff Base Formation: A Facile Route to "Turn-On" Probes

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a robust and high-yielding reaction.[5] In the context of fluorescent probe design, this reaction is particularly powerful for creating "turn-on" sensors. The lone pair of electrons on the imine nitrogen can quench the fluorescence of the anthracene core through a process called photoinduced electron transfer (PET).[6] Upon binding to a target analyte, such as a metal ion, the lone pair is engaged in coordination, inhibiting the PET process and leading to a significant enhancement of fluorescence.

Mechanism Insight: Photoinduced Electron Transfer (PET)

PET is a common mechanism for fluorescence quenching in donor-acceptor molecular systems. In an anthracene-based Schiff base, the anthracene moiety acts as the fluorophore (acceptor), and the imine-containing substituent acts as the donor. Upon excitation of the fluorophore, an electron from the highest occupied molecular orbital (HOMO) of the donor can be transferred to the HOMO of the excited fluorophore, leading to a non-radiative decay back to the ground state. This process effectively "turns off" the fluorescence. When the donor's electrons are engaged, for example, by binding to a metal ion, this electron transfer is blocked, and the fluorophore can relax through the emission of a photon, thus "turning on" the fluorescence.

Knoevenagel Condensation: Extending Conjugation for Red-Shifted Emission

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[7][8] This reaction is an excellent strategy for extending the π-conjugated system of the anthracene fluorophore. Increasing the extent of conjugation typically leads to a bathochromic (red) shift in both the absorption and emission spectra, which is highly desirable for biological imaging to minimize autofluorescence from cellular components.

Horner-Wadsworth-Emmons Reaction: Stereoselective Alkene Synthesis

Similar to the Knoevenagel condensation, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for forming carbon-carbon double bonds.[9] The HWE reaction of this compound with a phosphonate-stabilized carbanion provides a highly stereoselective route to α,β-unsaturated compounds, typically with a strong preference for the (E)-isomer.[10] This stereochemical control is crucial as the geometry of the molecule can significantly impact its photophysical properties and biological activity.

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound. These are representative procedures that can be adapted and optimized for specific target molecules.

Protocol 1: Synthesis of an Anthracene-based Schiff Base for Metal Ion Sensing

This protocol describes the synthesis of a Schiff base derivative from this compound and 2-aminophenol. The resulting ligand can act as a chemosensor for various metal ions.

Reaction Scheme:

Sources

- 1. Fluorescent probes for organelle-targeted bioactive species imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 5. scispace.com [scispace.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note and Protocol for the Reduction of Anthracene-2-carbaldehyde to (Anthracen-2-yl)methanol

This document provides a comprehensive guide for the selective reduction of anthracene-2-carbaldehyde to its corresponding primary alcohol, (anthracen-2-yl)methanol. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed experimental procedure grounded in established chemical principles. The causality behind key experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction.

Introduction

Anthracene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) extensively studied for their unique photophysical and chemical properties. Functionalized anthracenes serve as crucial building blocks in the synthesis of advanced materials, fluorescent probes, and pharmaceutical compounds. The conversion of an aldehyde moiety on the anthracene scaffold to a primary alcohol is a fundamental transformation, yielding a versatile intermediate for further chemical modifications. This application note details a robust and efficient protocol for the reduction of this compound utilizing sodium borohydride, a mild and selective reducing agent.

Principle of the Reaction

The reduction of an aldehyde to a primary alcohol is a cornerstone transformation in organic chemistry. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones over other reducible functional groups like esters and amides.[1][2] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[3] The resulting alkoxide intermediate is then protonated by the solvent, typically a protic solvent like methanol or ethanol, to yield the final alcohol product.[2] The use of a protic solvent is convenient as it serves as both the reaction medium and the proton source for the workup.[2]

The overall reaction is as follows:

Experimental Protocol

This section provides a detailed, step-by-step methodology for the reduction of this compound.

Materials and Equipment

| Reagents | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Deionized Water | - | - |